Fmoc-Tyr(Bzl)-OH

Vue d'ensemble

Description

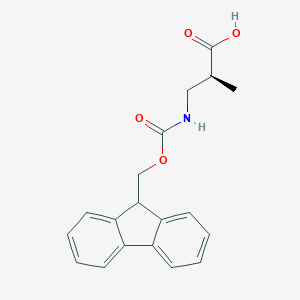

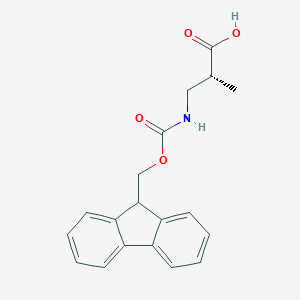

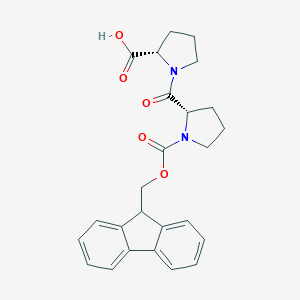

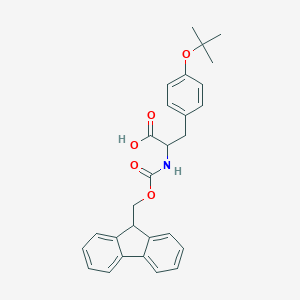

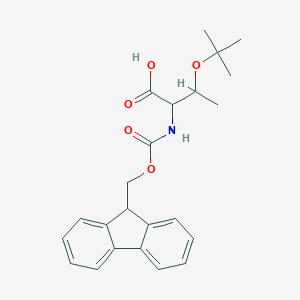

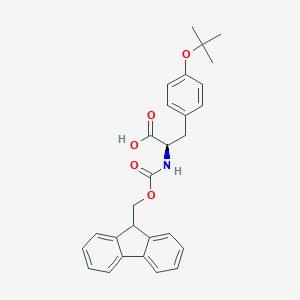

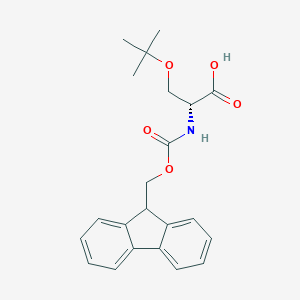

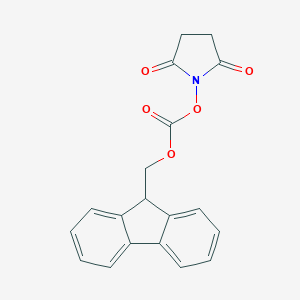

Fmoc-Tyr(Bzl)-OH, also known as Fmoc-O-benzyl-L-tyrosine, is a compound with the empirical formula C31H27NO5 . It is commonly used in peptide synthesis .

Molecular Structure Analysis

The molecular structure of this compound consists of 31 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The molecular weight is 493.55 .Physical And Chemical Properties Analysis

This compound has an assay of ≥98.0% (HPLC), an optical activity of [α]20/D −16.0±2.5°, c = 1% in DMF, and a melting point of 157-161 °C . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Hydrogel Formation and Drug Delivery : Fmoc-Tyr(Bzl)-OH is used in the formation of hydrogels, particularly in combination with other aromatic amino acid derivatives. These hydrogels, incorporating carbon nanomaterials like oxidized carbon nanotubes or graphene oxide, show promise in controlled drug delivery systems, especially under near-infrared light irradiation for targeted drug release (Guilbaud-Chéreau et al., 2019).

Solid Phase Peptide Synthesis : this compound is an important component in solid-phase peptide synthesis. It has been used in synthesizing protected peptides for applications like neurotoxin synthesis (Sabatier et al., 1987).

Dipeptide and Tetrapeptide Formation : In peptide synthesis, this compound reacts with other compounds like N,N′-isopropylidene Asparagine to form dipeptides and tetrapeptides. These peptides have potential applications in medical research, including studies on antinociceptive activity (Shi Zhi, 2007).

Development of Novel Amino Acids for Peptide Synthesis : Research has been conducted on developing new N-Fmoc-protected β2-homoamino acids with proteinogenic side chains, including derivatives from this compound. These are essential for the large-scale preparation of novel amino acids for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

Phosphorylation in Peptides : this compound has been utilized in the introduction of mono-benzyl phosphate esters of Fmoc protected phosphoamino acids, a critical step in the synthesis of phosphopeptides, especially for Fmoc SPPS methods (White, 2001).

Peptide Coupling in Aqueous Media : This compound plays a role in peptide coupling in aqueous media, especially when dealing with Tyr, Trp, Cys, Met, and Gln, to produce chiral dipeptides (Katritzky et al., 2005).

Safety and Hazards

Mécanisme D'action

Target of Action

Fmoc-Tyr(Bzl)-OH is primarily used in the synthesis of peptides . Its primary targets are the amino acids that it binds to during peptide synthesis . The role of these targets is to form the backbone of the peptide chain, which can then fold into a specific conformation to perform a biological function .

Mode of Action

This compound interacts with its targets through a process known as Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions, allowing the next amino acid to be added to the growing peptide chain .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of peptides . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The downstream effects of this process include the formation of peptides that can act as hormones, neurotransmitters, or antibiotics, among other functions .

Pharmacokinetics

The properties of the resulting peptides would depend on their specific sequences and structures .

Result of Action

The molecular effect of this compound’s action is the formation of peptide bonds, leading to the synthesis of peptides . On a cellular level, these peptides can interact with various targets, such as receptors or enzymes, to exert their biological effects .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of peptide bond formation . Additionally, the choice of solvents can have an impact on the environmental sustainability of the process .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHSJSKPWIOKIJ-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560162 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71989-40-7 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

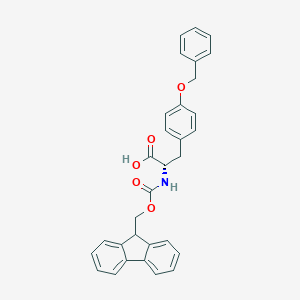

Q1: How does Fmoc-Tyr(Bzl)-OH contribute to hydrogel formation, and what potential application does this have in drug delivery?

A: Research indicates that this compound can act as a low-molecular-weight gelator, self-assembling into a hydrogel network primarily through aromatic interactions. [] This self-assembly process is significantly enhanced when combined with other aromatic amino acid derivatives, like Fmoc-Phe-OH. These hydrogels, particularly when incorporating carbon nanomaterials like oxidized carbon nanotubes or graphene oxide, demonstrate the ability to encapsulate and release drugs, such as l-ascorbic acid, in a controlled manner upon near-infrared light irradiation. [] This property highlights their potential in developing targeted and stimuli-responsive drug delivery systems.

Q2: Can you describe the use of this compound in peptide synthesis and provide an example?

A: this compound serves as a protected building block in solid-phase peptide synthesis. The Fmoc group protects the amino terminus, while the benzyl group protects the hydroxyl side chain of tyrosine. These protecting groups prevent unwanted side reactions during peptide chain elongation. [] For instance, this compound was successfully coupled with N,N′-isopropylidene asparagine [cAsn(acetone)] to synthesize dipeptides, which were further utilized in constructing a novel endomorphin-2 analogue with potential antinociceptive properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.